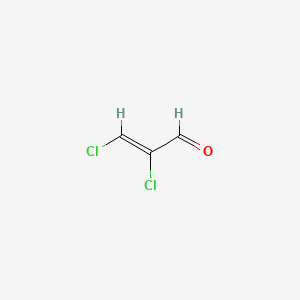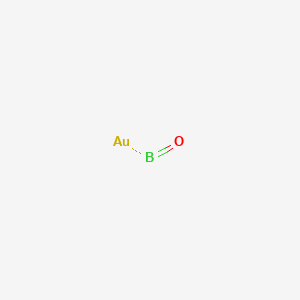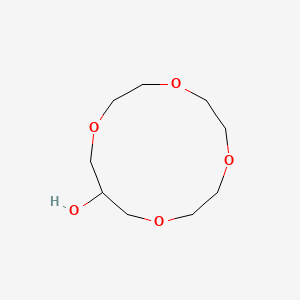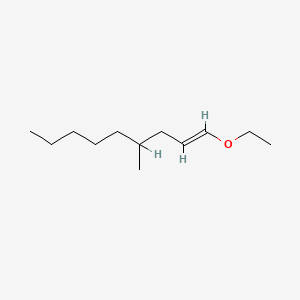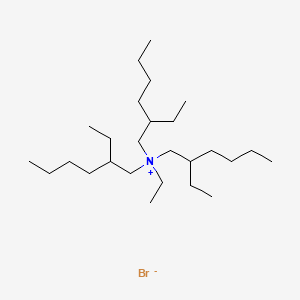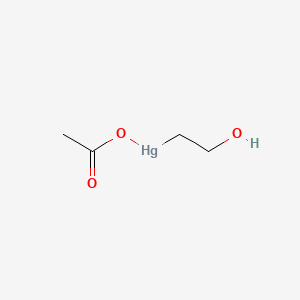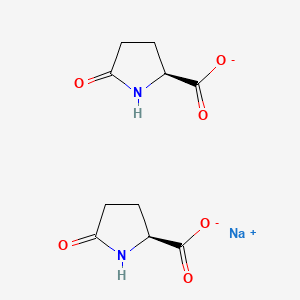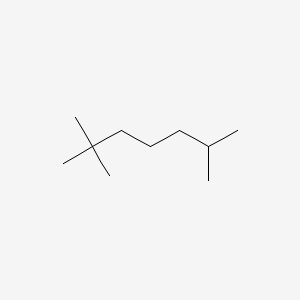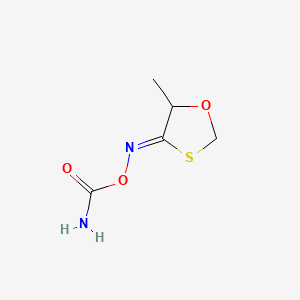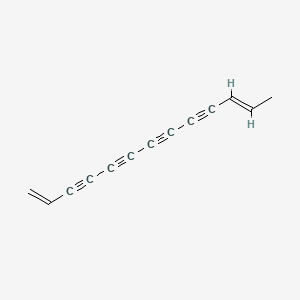
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester is a fluorinated ester compound. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly alter its reactivity and interactions compared to non-fluorinated analogs. This compound is used in various scientific and industrial applications, particularly where fluorinated compounds are advantageous.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester typically involves the esterification of 2,2,3,3,4,4,5,5-octafluoropentanoic acid with octanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically more challenging due to the strong C-F bonds.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures.
Major Products
Hydrolysis: 2,2,3,3,4,4,5,5-octafluoropentanoic acid and octanol.
Reduction: 2,2,3,3,4,4,5,5-octafluoropentanol.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials that require high thermal and chemical stability.
Mécanisme D'action
The mechanism by which Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms increases the compound’s lipophilicity and alters its electronic properties, which can affect its binding to molecular targets and its overall reactivity. These properties make it useful in various applications where enhanced stability and reactivity are desired.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid: A non-fluorinated analog with different reactivity and properties.
Valeric acid: Another non-fluorinated analog used in similar applications but with less chemical stability.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related fluorinated compound used in the synthesis of other fluorinated esters and materials.
Uniqueness
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. These properties include increased thermal and chemical stability, higher lipophilicity, and altered electronic characteristics, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
72828-80-9 |
|---|---|
Formule moléculaire |
C13H18F8O2 |
Poids moléculaire |
358.27 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octafluorooctyl pentanoate |
InChI |
InChI=1S/C13H18F8O2/c1-3-5-6-9(22)23-8-11(16,17)13(20,21)12(18,19)10(14,15)7-4-2/h3-8H2,1-2H3 |
Clé InChI |
PQKROKRLQONMBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OCC(C(C(C(CCC)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


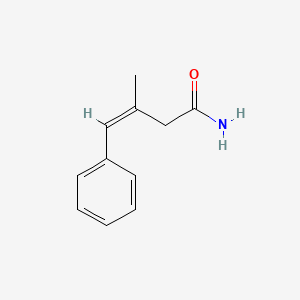
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
